6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%
Overview
Description
6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid (6-AFCP) is a small molecule with a wide range of applications in scientific research. It is an important reagent for organic synthesis and has been used in various fields such as materials science, biochemistry, and drug discovery. 6-AFCP is a highly selective inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 6-AFCP has also been used to study the effects of MAO inhibition on the central nervous system.
Scientific Research Applications
6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used in the study of the effects of MAO inhibition on the central nervous system and has been used to study the effects of MAO inhibition on behavior and cognition in animal models. 6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been used to study the effects of MAO inhibition on the metabolism of neurotransmitters such as serotonin and dopamine. 6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has also been used in the study of the effects of MAO inhibition on the pharmacokinetics of drugs and has been used in the study of the effects of MAO inhibitors on the pharmacodynamics of drugs.
Mechanism of Action
6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% works by inhibiting the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. MAO is responsible for the breakdown of these neurotransmitters, and when it is inhibited, the levels of these neurotransmitters remain elevated. This can lead to an increase in the availability of these neurotransmitters, which can have both positive and negative effects on behavior and cognition.
Biochemical and Physiological Effects
The inhibition of MAO by 6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% can lead to an increase in the levels of serotonin and dopamine in the brain. This can lead to an increase in mood, increased alertness, and improved cognitive performance. In addition, 6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have neuroprotective effects and has been used in the study of neurodegenerative diseases such as Parkinson’s disease.
Advantages and Limitations for Lab Experiments
The use of 6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a highly selective inhibitor of MAO and can be used to study the effects of MAO inhibition on the central nervous system. Additionally, 6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is that it is not a highly potent inhibitor of MAO and may not be suitable for use in experiments where high levels of inhibition are needed.
Future Directions
There are several potential future directions for the use of 6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in scientific research. It could be used to study the effects of MAO inhibition on the metabolism of other neurotransmitters such as norepinephrine and glutamate. It could also be used to study the effects of MAO inhibition on the pharmacokinetics and pharmacodynamics of drugs. Additionally, 6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the effects of MAO inhibition on other disorders such as depression and anxiety. Finally, 6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the effects of MAO inhibition on the development and progression of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Synthesis Methods
6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is synthesized by a three-step reaction sequence. The first step involves the condensation of 2-fluoro-5-methoxycarbonylbenzoic acid and pyridine to form the intermediate 6-amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid. The second step involves the deprotection of the intermediate with aqueous hydrochloric acid and the third step involves the addition of sodium borohydride to the deprotected intermediate to form the final product.
properties
IUPAC Name |
6-amino-3-(2-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-14(20)7-2-4-10(15)9(6-7)8-3-5-11(16)17-12(8)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFVROCNJDRYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(N=C(C=C2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101144729 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[2-fluoro-5-(methoxycarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid | |
CAS RN |
1261910-56-8 | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[2-fluoro-5-(methoxycarbonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261910-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[2-fluoro-5-(methoxycarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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